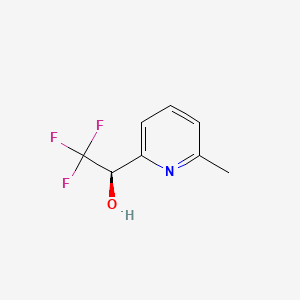
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a trifluoromethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with 6-methylpyridine under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the (1R) enantiomer. The reaction conditions may include:
Temperature: Typically around 0-25°C.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Chiral catalysts such as BINAP-Ru complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.
Scientific Research Applications
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Employed in the development of advanced materials with unique electronic properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The pyridinyl group contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(6-methylpyridin-2-yl)ethan-1-ol: Similar structure but lacks the trifluoromethyl group.
2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-ol: Similar but without the methyl group on the pyridine ring.
Uniqueness
The presence of both the trifluoromethyl and methylpyridinyl groups in (1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethan-1-ol makes it unique
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1 |
InChI Key |
VEEPZIKWWNFXPT-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)[C@H](C(F)(F)F)O |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
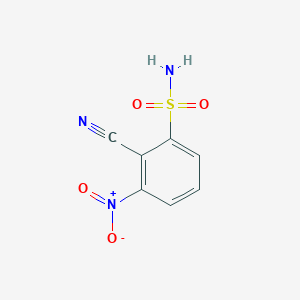


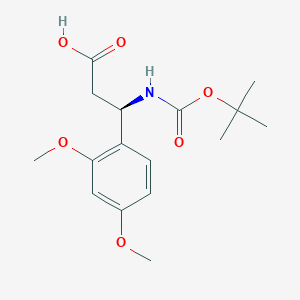
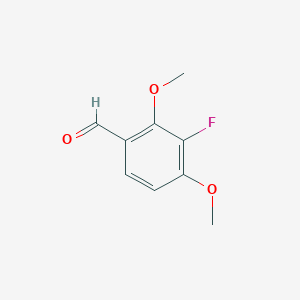
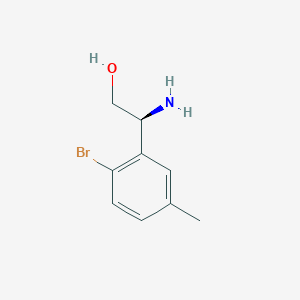
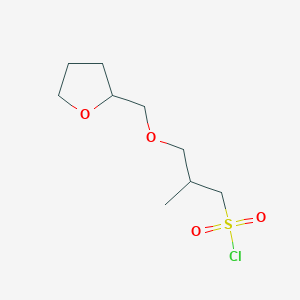
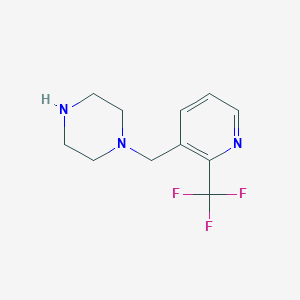

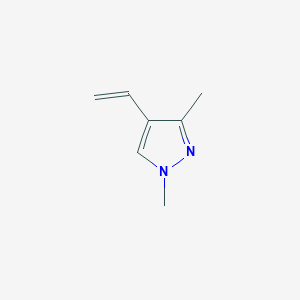

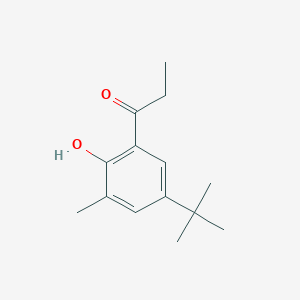
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)
